molecular formula C7H10O B13080157 (2R)-2-Ethynyloxane

(2R)-2-Ethynyloxane

Cat. No.: B13080157
M. Wt: 110.15 g/mol
InChI Key: ZKTKNSXLODIMFZ-ZETCQYMHSA-N
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Description

(2R)-2-Ethynyloxane is an organic compound characterized by the presence of an ethynyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Ethynyloxane typically involves the reaction of oxane derivatives with ethynylating agents under controlled conditions. One common method includes the use of acetylene gas in the presence of a suitable catalyst to introduce the ethynyl group into the oxane ring. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process, making it viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Ethynyloxane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the ethynyl group into an ethyl group, altering the compound’s properties.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce ethyl-substituted oxane compounds.

Scientific Research Applications

(2R)-2-Ethynyloxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2R)-2-Ethynyloxane exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Ethynyloxane: The enantiomer of (2R)-2-Ethynyloxane, differing in the spatial arrangement of atoms.

    2-Ethynyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of an oxane ring.

    2-Ethynyl-1,4-dioxane: Another similar compound with a different ring structure.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the ethynyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(2R)-2-ethynyloxane

InChI

InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2/t7-/m0/s1

InChI Key

ZKTKNSXLODIMFZ-ZETCQYMHSA-N

Isomeric SMILES

C#C[C@H]1CCCCO1

Canonical SMILES

C#CC1CCCCO1

Origin of Product

United States

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